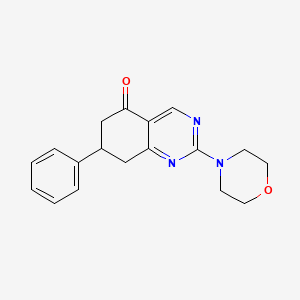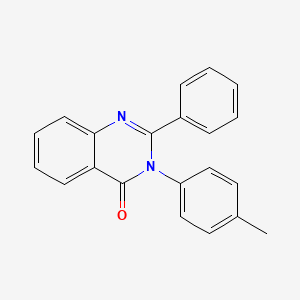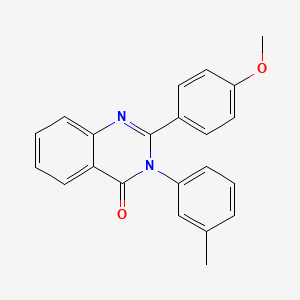![molecular formula C18H15N5OS B10874090 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874090.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a pyridylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Synthesis of the Pyrazolone Core: This involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole and pyrazolone intermediates under specific conditions, often using catalysts or activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-one: Lacks the pyridylamino substituent.
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-[(Z)-1-(2-pyridylamino)ethylidene]-1H-pyrazol-5-thione: Contains a thione group instead of a ketone.
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-[(Z)-1-(2-PYRIDYLAMINO)ETHYLIDENE]-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H15N5OS |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N5OS/c1-11(20-15-9-5-6-10-19-15)16-12(2)22-23(17(16)24)18-21-13-7-3-4-8-14(13)25-18/h3-10,22H,1-2H3/b20-11+ |
InChI-Schlüssel |
IUHQZUXDTFGDDM-RGVLZGJSSA-N |
Isomerische SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)/C(=N/C4=CC=CC=N4)/C |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10874009.png)

![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10874024.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874030.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2-(4-methoxyphenyl)-N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874051.png)




![2-chloro-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10874073.png)

![N-(3,4-dichlorophenyl)-N'-[2-(2-thienyl)ethyl]urea](/img/structure/B10874091.png)
![8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874095.png)
